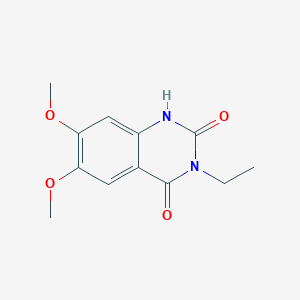

3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3-ethyl-6,7-dimethoxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-4-14-11(15)7-5-9(17-2)10(18-3)6-8(7)13-12(14)16/h5-6H,4H2,1-3H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBJEGNEBGZKEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC(=C(C=C2NC1=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-ethyl-4,5-dimethoxybenzaldehyde with urea under acidic conditions to form the quinazoline ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Products may include quinazoline derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms of the compound, such as diols or alcohols.

Substitution: Substituted quinazoline derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

Anticancer Activity

Research indicates that quinazoline derivatives, including 3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, exhibit significant anticancer properties. A notable study demonstrated that these compounds inhibit the proliferation of various cancer cell lines:

- Case Study : In vitro assays showed that 3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione effectively inhibited the growth of breast and brain tumor cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses fungicidal activity against several pathogens.

- Case Study : In a recent bioassay, 3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione demonstrated a significant inhibition rate against Rhizoctonia solani, with an effective concentration (EC50) of 5 µg/mL .

Table 1: Summary of Anticancer Studies

| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Tumors | 10 | Induction of apoptosis | |

| Brain Tumors | 15 | Cell cycle arrest at G1 phase |

Table 2: Antimicrobial Efficacy

| Pathogen | Inhibition Rate (%) | EC50 (µg/mL) |

|---|---|---|

| Rhizoctonia solani | 94.0 | 5 |

| Fusarium graminearum | 91.5 | 10 |

Mechanism of Action

The mechanism of action of 3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

- Antidiabetic Activity : Propyl and cyclohexyl substituents at position 3 exhibit stronger α-amylase/α-glucosidase inhibition than ethyl, likely due to improved hydrophobic interactions with enzyme pockets .

- Antimicrobial Activity : The ethyl derivative shows broad-spectrum activity against Staphylococcus aureus and Candida albicans, attributed to its ability to disrupt microbial membranes or enzyme systems .

- Physicochemical Properties : The ethyl group balances lipophilicity (logP ~1.5–2.0, estimated) and solubility, making it more drug-like than bulkier analogs like cyclohexyl .

Substituent Effects at Positions 6 and 7

Methoxy groups at positions 6 and 7 are conserved in several analogs, but modifications here significantly alter bioactivity:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) enhance stability and π-π stacking, while nitro or bromo substituents (electron-withdrawing) may improve target binding but reduce metabolic stability .

- Antimicrobial Specificity : The 6,7-dimethoxy configuration in the target compound is associated with activity against Gram-positive bacteria, whereas nitro or bromo analogs might target different microbial pathways .

Pharmacokinetic and Toxicity Profiles

- 3-Ethyl-6,7-dimethoxy: Predicted to have moderate gastrointestinal absorption and blood-brain barrier permeability based on in silico models (SwissADME) . No reported toxicity in Artemia salina assays, unlike some antidiabetic analogs .

- 8-Chloro Derivative : The chlorine atom may increase metabolic resistance but also poses risks of reactive metabolite formation .

Biological Activity

3-Ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article examines the compound's biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and potential therapeutic applications.

- IUPAC Name: 3-ethyl-6,7-dimethoxy-1H-quinazoline-2,4-dione

- Molecular Formula: C₁₂H₁₄N₂O₄

- Molecular Weight: 250.25 g/mol

- CAS Number: 335417-99-7

Synthesis Methods

The synthesis of 3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione typically involves cyclization reactions using precursors like 3-ethyl-4,5-dimethoxybenzaldehyde and urea under acidic conditions. Common solvents include ethanol or methanol with hydrochloric acid as a catalyst .

Synthetic Route Overview:

- Reaction of 3-ethyl-4,5-dimethoxybenzaldehyde with urea.

- Cyclization under acidic conditions.

- Purification via recrystallization or chromatography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. The compound has been tested against various Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Results indicate that many derivatives exhibit moderate antimicrobial activity.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| 3-Ethyl-6,7-dimethoxyquinazoline | Moderate | Moderate |

| Standard Drug (e.g., Ampicillin) | High | High |

In a comparative study, certain derivatives showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of 3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione has also been explored. Derivatives were synthesized and evaluated for cytotoxicity against cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer) using the MTT assay.

Cytotoxicity Results:

| Compound | IC₅₀ (µM) K562 | IC₅₀ (µM) HeLa |

|---|---|---|

| Derivative I | 12.5 | 15.0 |

| Derivative II | 10.0 | 14.0 |

| Control (DMSO) | >50 | >50 |

These findings indicate that some derivatives possess significant cytotoxic effects, making them candidates for further development as anticancer agents .

The mechanism by which 3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione exerts its biological effects is believed to involve interaction with specific molecular targets within cells. The structure allows it to fit into active sites of enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways .

Case Studies

- Study on Antimicrobial Activity : A series of quinazoline derivatives were synthesized and tested for their antimicrobial properties against selected bacterial strains. The study concluded that modifications in the chemical structure could enhance activity against resistant strains .

- Cytotoxicity Evaluation : In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for clinical applications .

Q & A

Basic Research Questions

Q. What are the conventional and green chemistry approaches for synthesizing 3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione?

- Methodology :

- Traditional routes involve anthranilic acid derivatives with toxic reagents like phosgene or chlorosulfonyl isocyanate, often requiring multi-step procedures .

- Green synthesis : A solvent-free method using 2-aminobenzonitriles, CO₂ (1 bar), and catalytic DBU achieves 97% yield under mild conditions (120°C), avoiding hazardous reagents .

Q. Which spectroscopic methods confirm the structure of 3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione?

- 1H/13C NMR : Assignments of aromatic protons (δ ~7.4–7.6 ppm) and methoxy/ethyl groups (δ ~3.1–4.5 ppm) validate regiochemistry .

- HRMS : Exact mass matching (e.g., [M−H]⁻ at m/z 325.0833) confirms molecular formula .

- X-ray crystallography : Resolves bond angles and crystallographic packing, critical for unambiguous structural confirmation .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Documented hazards : Current safety data indicate no significant GHS-classified risks, but standard precautions (gloves, ventilation) are advised due to limited toxicological data .

Advanced Research Questions

Q. How can solvent-free CO₂/DBU synthesis be optimized for scalable production of quinazoline-2,4-diones?

- Parameters :

- Catalyst loading : DBU (0.2 equiv) balances reactivity and cost .

- Temperature : 120°C ensures complete cyclization without side reactions .

- CO₂ pressure : 1 bar is sufficient for carboxylation, avoiding high-pressure equipment .

Q. What strategies enhance regioselectivity during functionalization of the quinazoline-2,4-dione core?

- Directed substitution : Electron-donating groups (e.g., methoxy) at C6/C7 direct electrophilic attacks to specific positions .

- Protecting groups : Benzyloxy or trifluoromethyl groups enable selective modifications, as seen in HIV reverse transcriptase inhibitor derivatives .

- Catalytic control : Transition metal catalysts (e.g., Pd) improve cross-coupling efficiency for aryl/alkyl introductions .

Q. How do structural modifications influence the compound’s bioactivity, particularly in enzyme inhibition?

- Case study : Introducing biphenylamino or hydroxyl groups at C6 enhances HIV-RT inhibition (IC₅₀ < 1 μM) by improving target binding .

- SAR insights : Hydrophobic substituents (e.g., trifluoromethyl) increase membrane permeability, while polar groups (hydroxy) enhance solubility .

Q. How can researchers resolve contradictions in reported synthetic yields across methods?

- Troubleshooting :

- Purity of starting materials : Trace moisture in 2-aminobenzonitriles reduces CO₂ reactivity .

- Reaction monitoring : In situ FTIR or LC-MS detects intermediates to optimize reaction time .

- Workup protocols : Acidic hydrolysis of byproducts (e.g., unreacted nitriles) improves isolated yields .

Q. What advanced analytical techniques validate regiochemistry in substituted derivatives?

- 2D NMR (COSY, HSQC) : Correlates proton-proton and carbon-proton couplings to assign substituent positions .

- Isotopic labeling : ¹³C-CO₂ tracks carboxylation sites in green synthesis routes .

- Computational modeling : DFT calculations predict chemical shifts and stabilization energies for regiochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.